DIMETHYL 2-[(2,2,2-TRICHLOROACETYL)AMINO]TEREPHTHALATE
Description
Properties
IUPAC Name |
dimethyl 2-[(2,2,2-trichloroacetyl)amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl3NO5/c1-20-9(17)6-3-4-7(10(18)21-2)8(5-6)16-11(19)12(13,14)15/h3-5H,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZVUJORSGYUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[(2,2,2-TRICHLOROACETYL)AMINO]TEREPHTHALATE typically involves the reaction of dimethyl terephthalate with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Dimethyl terephthalate+Trichloroacetyl chloride→DIMETHYL 2-[(2,2,2-TRICHLOROACETYL)AMINO]TEREPHTHALATE
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-[(2,2,2-TRICHLOROACETYL)AMINO]TEREPHTHALATE undergoes various chemical reactions, including:
Substitution Reactions: The trichloroacetyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Various substituted derivatives depending on the reagent used.
Hydrolysis: Terephthalic acid and trichloroacetic acid.
Reduction: Corresponding amines or alcohols.
Scientific Research Applications
DIMETHYL 2-[(2,2,2-TRICHLOROACETYL)AMINO]TEREPHTHALATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DIMETHYL 2-[(2,2,2-TRICHLOROACETYL)AMINO]TEREPHTHALATE involves its interaction with specific molecular targets. The trichloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: Dimethyl 2-[(Phenylsulfonyl)Amino]Terephthalate
The most closely related compound, as per available literature, is dimethyl 2-[(phenylsulfonyl)amino]terephthalate (), which replaces the trichloroacetyl group with a phenylsulfonyl substituent. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
| Property | Dimethyl 2-[(2,2,2-Trichloroacetyl)Amino]Terephthalate | Dimethyl 2-[(Phenylsulfonyl)Amino]Terephthalate |
|---|---|---|
| Substituent | 2,2,2-Trichloroacetyl | Phenylsulfonyl |
| Electron Effects | Strong electron-withdrawing (Cl atoms) | Moderate electron-withdrawing (sulfonyl group) |
| Steric Bulk | Moderate (trichloroacetyl) | High (phenyl ring + sulfonyl) |
| Hydrolytic Stability | Likely low (acylamide susceptibility) | Higher (sulfonamide stability) |
| Molecular Weight (approx.) | ~370 g/mol | ~395 g/mol |
| Potential Reactivity | Nucleophilic substitution at acyl group | Sulfonamide cleavage under strong conditions |
Functional Group Impact on Properties
- Electrophilicity and Reactivity : The trichloroacetyl group’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbonyl, making it more reactive toward nucleophiles (e.g., amines, alcohols) compared to the sulfonamide analog. This reactivity is critical in synthetic pathways requiring selective acylations .
- Solubility: The trichloroacetyl derivative is expected to exhibit higher lipophilicity due to chlorine atoms, favoring solubility in non-polar solvents. In contrast, the phenylsulfonyl analog’s aromatic ring may enhance π-π interactions, affecting crystallinity .
- Stability : Sulfonamides () are generally resistant to hydrolysis under mild acidic/basic conditions, whereas trichloroacetyl amides are prone to hydrolysis, releasing trichloroacetic acid—a property exploitable in prodrug design .
Biological Activity
Dimethyl 2-[(2,2,2-trichloroacetyl)amino]terephthalate (DMTAT) is a synthetic compound characterized by its unique trichloroacetyl group, which endows it with distinct chemical reactivity and potential biological activity. This article explores the biological activity of DMTAT, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₂ClNO₅
- Molecular Weight : 267.68 g/mol
- Boiling Point : 288 °C
The presence of the trichloroacetyl group is significant as it can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can impact various biochemical pathways.
DMTAT's mechanism of action involves its interaction with specific molecular targets within biological systems. The trichloroacetyl moiety can react with amino acids and proteins, potentially inhibiting enzyme activity or altering protein function. This reactivity suggests that DMTAT may serve as a biochemical probe or therapeutic agent.
In Vitro Studies
Research has shown that DMTAT exhibits notable biological activities:
- Antimicrobial Activity : DMTAT has been evaluated for its antibacterial properties against various pathogens. For instance, studies indicate that derivatives of dimethyl terephthalate compounds exhibit significant activity against Escherichia coli and Staphylococcus aureus .
- Herbicidal Activity : A derivative of DMTAT demonstrated herbicidal activity with an EC50 value of 193.8 g a.i./ha against specific weed species without adversely affecting maize growth or honeybee populations .
- Enzyme Inhibition : DMTAT has been identified as a potential inhibitor for certain enzymes, including CcSHMT1, which is involved in metabolic processes in plants .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of DMTAT derivatives against E. coli and S. aureus. The results indicated that modifications to the trichloroacetyl group could enhance antibacterial activity, suggesting a structure-activity relationship that could guide future drug design efforts.
Case Study 2: Herbicide Development
Research focused on the synthesis and bioassay of new compounds derived from DMTAT aimed at agricultural applications. The findings revealed that certain derivatives exhibited selective herbicidal properties while maintaining safety for non-target organisms, highlighting their potential for use in sustainable agriculture .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| Dimethyl 2-[(chloroacetyl)amino]terephthalate | Structure | Antibacterial |
| Dimethyl 2-[(4-nitrophenyl)sulfonyl]amino]terephthalate | Structure | Anticancer |
| Dimethyl 2-[(2,4-dichlorobenzoyl)amino]terephthalate | Structure | Herbicidal |
DMTAT is unique due to its trichloroacetyl group, which enhances its reactivity compared to similar compounds like dimethyl 2-[(chloroacetyl)amino]terephthalate.
Q & A
Q. Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30) .
- NMR : Confirm structure via ¹H NMR (DMSO-d₆): δ 3.8–3.9 ppm (ester methyl groups), δ 8.0–8.5 ppm (aromatic protons), δ 10.5 ppm (amide NH) .
- Mass Spectrometry : ESI-MS in positive mode to verify molecular ion [M+H]⁺ at m/z 396.3 .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Q. Methodological Answer :
- Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) vs. Lewis acids (e.g., ZnCl₂) to enhance esterification efficiency .
- Continuous Flow Reactors : Implement microreactor systems to improve heat transfer and reduce side reactions (e.g., hydrolysis) .
- Solvent Optimization : Replace methanol with dimethyl carbonate for greener synthesis, reducing waste .
Advanced: How do structural modifications (e.g., substituents on the trichloroacetyl group) affect bioactivity?
Q. Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., replacing Cl with F or methyl groups) and evaluate via:
- Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., proteases) using fluorogenic substrates .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to active sites .
Key Finding : Trichloro groups enhance electrophilicity, improving covalent binding to cysteine residues .
Basic: What are the stability profiles of this compound under varying storage conditions?
Q. Methodological Answer :
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 6 months. Analyze degradation via HPLC:
- Primary Degradants : Hydrolysis products (free carboxylic acid, trichloroacetamide) observed at >40°C .
- Recommendation : Store in amber vials at –20°C under nitrogen to prevent oxidation and moisture uptake .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Q. Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical tools (e.g., random-effects model) to account for variability .
- Experimental Replication : Standardize assay protocols (e.g., cell line passage number, serum-free conditions) to minimize confounding factors .
Case Study : Discrepancies in cytotoxicity (IC₅₀ ± 20%) may arise from differing cell viability assays (MTT vs. ATP luminescence) .
Basic: What regulatory guidelines apply to handling this compound?
Q. Methodological Answer :
- REACH Compliance : Classify as non-hazardous until toxicity data is available. Follow general lab safety protocols (gloves, fume hood) .
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal in halogenated waste containers .
Advanced: What strategies mitigate interference from impurities in biological assays?
Q. Methodological Answer :
- Sample Preparation : Pre-purify via flash chromatography (silica gel, gradient elution) or preparative HPLC .
- Blank Subtraction : Run parallel assays with impurity controls (e.g., dimethyl terephthalate) to isolate target compound effects .
Example : Residual methanol (≤0.1%) can artifactually inhibit enzyme activity; lyophilize samples before assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
